molecular formula C8H7NO4 B2829982 2-Hydroxy-4-methyl-5-nitrobenzaldehyde CAS No. 101421-77-6

2-Hydroxy-4-methyl-5-nitrobenzaldehyde

Cat. No.: B2829982
CAS No.: 101421-77-6
M. Wt: 181.147
InChI Key: NESZCRFLZYRQMS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-5-nitrobenzaldehyde is a multifunctional aromatic compound offered for research and development purposes. This chemical scaffold is of significant interest in organic synthesis, where its aldehyde, phenolic hydroxy, and nitro groups provide multiple sites for chemical modification and conjugation. It serves as a key precursor in the synthesis of complex molecules, including Schiff base ligands, which are widely studied in coordination chemistry for creating metal complexes with catalytic, magnetic, or optical properties . The electron-withdrawing nitro group and the electron-donating characteristics of the hydroxy group make this and similar nitrobenzaldehyde derivatives valuable in the development of dyes, pigments, and advanced materials science research . The molecular structure allows for both intramolecular hydrogen bonding and intermolecular interactions, which can influence the compound's crystalline form and physical characteristics, as observed in related chemical structures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific properties and handling instructions, please consult the relevant safety data sheet and contact the supplier for the most current batch-specific information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methyl-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-8(11)6(4-10)3-7(5)9(12)13/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESZCRFLZYRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Hydroxy 4 Methyl 5 Nitrobenzaldehyde

Regioselective Nitration Approaches to Substituted Salicylaldehydes

The most direct route to 2-Hydroxy-4-methyl-5-nitrobenzaldehyde is the electrophilic aromatic substitution, specifically nitration, of the precursor 2-Hydroxy-4-methylbenzaldehyde (also known as 4-methylsalicylaldehyde) wikipedia.orgnih.gov. The primary challenge in this approach lies in controlling the position of the incoming nitro group on the benzene (B151609) ring. The regiochemical outcome is dictated by the directing effects of the substituents already present: the hydroxyl (-OH), methyl (-CH₃), and aldehyde (-CHO) groups.

The hydroxyl group is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group is a weakly activating ortho, para-director through an inductive effect. In contrast, the aldehyde group is a deactivating meta-director because it withdraws electron density from the ring masterorganicchemistry.comlibretexts.org.

In the nitration of 2-Hydroxy-4-methylbenzaldehyde, the powerful ortho, para-directing influence of the hydroxyl group is expected to dominate. This would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho or para to the hydroxyl group. Given that the para position is occupied by the methyl group, the substitution is anticipated at the ortho positions (C3 and C5). Steric hindrance from the adjacent aldehyde and methyl groups may influence the distribution between these two positions.

Optimization of Nitration Reaction Conditions

Achieving high regioselectivity for the desired 5-nitro isomer requires careful optimization of the reaction conditions. Key parameters that can be varied include the nitrating agent, solvent, temperature, and reaction time.

A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and a strong acid, typically sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion semanticscholar.org. The ratio of these acids, the reaction temperature, and the rate of addition of the substrate are critical to control the extent of nitration and minimize the formation of byproducts. For instance, in the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde from salicylaldehyde (B1680747), a mixture of concentrated sulfuric and nitric acids is used at low temperatures (ice-salt bath) to control the exothermic reaction.

Alternative nitrating systems can offer milder conditions and improved selectivity. For example, the use of ammonium (B1175870) molybdate (B1676688) as a catalyst with 70% nitric acid in a solvent like dichloromethane (B109758) has been reported for the regioselective nitration of other substituted phenols semanticscholar.orgscirp.org. Another approach involves using a ternary mixed solvent system of hydrofluoric acid, acetic anhydride (B1165640), and acetic acid at low temperatures, which has been shown to improve the reaction rate and yield in the synthesis of 5-nitrosalicylaldehyde google.com.

The table below summarizes various nitrating conditions that could be adapted and optimized for the synthesis of this compound.

Nitrating SystemSolventTemperaturePotential Advantages
Conc. HNO₃ / Conc. H₂SO₄None or inert solvent0-10 °CPotent nitrating agent, readily available.
Ammonium Molybdate / 70% HNO₃DichloromethaneRefluxMilder conditions, potential for high regioselectivity. semanticscholar.orgscirp.org
Fuming HNO₃ / Acetic AcidAcetic AcidLow TemperatureControlled reaction, though may lead to mixtures of isomers. google.com
HF / Acetic Anhydride / Acetic AcidTernary mixtureLow TemperatureImproved reaction rate and yield for similar compounds. google.com

Mechanistic Investigations of Electrophilic Aromatic Substitution for Nitrobenzaldehydes

The mechanism of nitration of substituted salicylaldehydes proceeds via the classical electrophilic aromatic substitution pathway. The reaction is initiated by the generation of the nitronium ion (NO₂⁺) from the nitrating agent. The electron-rich aromatic ring of 2-Hydroxy-4-methylbenzaldehyde then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex nih.gov.

The stability of the possible arenium ion intermediates determines the regioselectivity of the reaction. For 2-Hydroxy-4-methylbenzaldehyde, attack at the C5 position (ortho to the hydroxyl group and meta to the aldehyde group) leads to a particularly stable arenium ion. This is because the positive charge can be delocalized onto the oxygen atom of the hydroxyl group through resonance, a highly stabilizing contribution. Attack at the C3 position also benefits from this stabilization. However, the directing effects of all three substituents must be considered in concert to predict the final product distribution. The final step of the mechanism is the deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or H₂O) to restore the aromaticity of the ring and yield the nitro-substituted product nih.gov.

Multi-step Synthetic Routes for Complex Benzene Derivatives

While direct nitration is the most straightforward approach, multi-step synthetic routes can offer better control over regioselectivity, especially when direct functionalization is challenging.

Oxidation of Precursor Cinnamic Acid Derivatives

Emerging and Catalytic Synthesis Techniques

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. For the synthesis of nitroaromatic compounds, several emerging techniques are being explored.

One such technique is ultrasonically assisted nitration. The use of ultrasound can lead to astonishingly high yields and dramatic rate enhancements in chemical reactions, often reducing reaction times from hours to minutes semanticscholar.org. This method has been successfully applied to the regioselective nitration of various aromatic compounds and could potentially be optimized for the synthesis of this compound.

Catalytic methods are also at the forefront of synthetic innovation. The use of solid acid catalysts or metal salts can offer milder reaction conditions and improved selectivity compared to traditional strong acid mixtures semanticscholar.org. For instance, a patented process for the preparation of 2-nitrobenzaldehyde (B1664092) utilizes the oxidation of an alkali metal salt of 2-nitrophenylpyruvic acid with potassium permanganate (B83412) google.com. While this is for a different isomer, it highlights the potential of alternative catalytic and oxidative routes in the synthesis of nitrobenzaldehydes.

Transition Metal-Catalyzed Functionalization Reactions

The direct introduction of a formyl group onto an aromatic ring, particularly in a regioselective manner, represents a formidable challenge in organic synthesis. Transition metal catalysis has emerged as a powerful tool for the C-H functionalization of phenols and their derivatives, offering pathways to synthesize substituted hydroxybenzaldehydes with high precision. While direct transition metal-catalyzed ortho-formylation of the precursor 4-methyl-3-nitrophenol (B15662) to yield this compound is an area of ongoing research, related methodologies provide a strong foundation for its potential development.

Palladium-catalyzed reactions, for instance, have been extensively studied for the formylation of aryl halides and triflates. These methods often utilize carbon monoxide or a CO surrogate as the formylating agent. A notable approach involves the palladium-catalyzed nitromethylation of aryl halides, which serves as an orthogonal equivalent to direct formylation. In this strategy, an aryl halide is coupled with nitromethane, and the resulting arylnitromethane is then converted to the corresponding aldehyde. This two-step process, which can often be performed in a one-pot fashion, demonstrates the versatility of palladium catalysis in accessing aldehyde functionalities. organic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst such as Pd₂(dba)₃, a phosphine (B1218219) ligand like XPhos, and a base.

Another relevant area is the direct ortho-C-H functionalization of phenols, where the hydroxyl group acts as a directing group to guide the catalyst to the adjacent C-H bond. Various transition metals, including rhodium and palladium, have been successfully employed for the ortho-alkenylation, arylation, and amination of phenols. researchgate.net The extension of this strategy to ortho-formylation of substituted nitrophenols is a promising avenue for the direct synthesis of compounds like this compound.

The general conditions for a hypothetical palladium-catalyzed ortho-formylation of 4-methyl-3-nitrophenol are presented in the table below, based on analogous transformations.

Table 1: Hypothetical Conditions for Transition Metal-Catalyzed Ortho-Formylation

ParameterCondition
Catalyst Palladium(II) acetate, [Rh(cod)Cl]₂
Ligand Buchwald-type phosphine ligands, N-heterocyclic carbenes (NHCs)
Formyl Source Carbon monoxide (gas), Formaldehyde, Paraformaldehyde
Solvent Toluene, Dioxane, Acetonitrile
Base Triethylamine, Potassium carbonate
Temperature 80-120 °C
Reaction Time 12-24 hours

Detailed research into the direct C-H formylation of nitrophenols using transition metal catalysts is required to establish optimal conditions and ascertain the feasibility and efficiency of this approach for the synthesis of this compound.

Ultrasonically Assisted Synthesis Protocols

Ultrasound irradiation has gained significant traction as a green and efficient tool in organic synthesis. The application of high-frequency sound waves can dramatically enhance reaction rates, improve yields, and often lead to cleaner reactions by minimizing byproduct formation. This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.

A classic and relevant method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol (B47542) with chloroform (B151607) in a basic medium. However, this reaction often suffers from moderate yields and the formation of isomeric byproducts. Research has demonstrated that conducting the Reimer-Tiemann reaction under ultrasonic irradiation can significantly improve its efficiency.

The synthesis of this compound can be envisioned via the ultrasonically assisted Reimer-Tiemann reaction of 4-methyl-3-nitrophenol. The ultrasonic waves would facilitate the formation of the dichlorocarbene (B158193) intermediate from chloroform and promote its reaction with the phenoxide ion, leading to a higher yield of the desired ortho-formylated product.

The table below outlines typical experimental parameters for an ultrasonically assisted Reimer-Tiemann reaction for the synthesis of this compound.

Table 2: Parameters for Ultrasonically Assisted Reimer-Tiemann Synthesis

ParameterCondition
Substrate 4-methyl-3-nitrophenol
Reagents Chloroform, Sodium hydroxide (B78521)
Solvent Aqueous ethanol (B145695)
Ultrasonic Frequency 20-50 kHz
Ultrasonic Power 100-300 W
Temperature 50-70 °C
Reaction Time 1-3 hours

The use of ultrasound not only accelerates the reaction but may also offer better regioselectivity towards the ortho-product due to the unique reaction environment created by cavitation. Further optimization of the reaction parameters, such as the concentration of reactants, solvent system, and ultrasonic parameters, could lead to a highly efficient and scalable protocol for the synthesis of this compound.

Chemical Reactivity and Transformational Pathways of 2 Hydroxy 4 Methyl 5 Nitrobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily participates in a variety of chemical reactions, including oxidation, reduction, and condensation.

Aldehydes are easily oxidized to their corresponding carboxylic acids. ncert.nic.in This transformation can be achieved using a range of common oxidizing agents. For 2-Hydroxy-4-methyl-5-nitrobenzaldehyde, this reaction would yield 2-Hydroxy-4-methyl-5-nitrobenzoic acid. While specific studies on this exact molecule are not prevalent, the transformation follows well-established principles of organic chemistry.

Oxidizing AgentProduct
Potassium permanganate (B83412) (KMnO₄)2-Hydroxy-4-methyl-5-nitrobenzoic acid
Potassium dichromate (K₂Cr₂O₇)2-Hydroxy-4-methyl-5-nitrobenzoic acid
Nitric acid (HNO₃)2-Hydroxy-4-methyl-5-nitrobenzoic acid
Tollens' reagent2-Hydroxy-4-methyl-5-nitrobenzoic acid
Fehling's reagent2-Hydroxy-4-methyl-5-nitrobenzoic acid

Vigorous oxidation conditions, such as the use of strong oxidizing agents at elevated temperatures, can lead to the cleavage of the carbon-carbon bonds within the molecule. ncert.nic.in

The aldehyde group can be reduced to a primary alcohol. This is a common transformation accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in In this case, the product would be (2-Hydroxy-4-methyl-5-nitrophenyl)methanol.

Reducing AgentProduct
Sodium borohydride (NaBH₄)(2-Hydroxy-4-methyl-5-nitrophenyl)methanol
Lithium aluminium hydride (LiAlH₄)(2-Hydroxy-4-methyl-5-nitrophenyl)methanol

It is important to note that sodium borohydride is a mild reducing agent that typically does not reduce a nitro group under standard conditions, allowing for the selective reduction of the aldehyde. jsynthchem.com

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the aldehyde's carbonyl group, followed by the elimination of a water molecule. Research on the closely related compound, 2-hydroxy-5-nitrobenzaldehyde, demonstrates its utility in synthesizing a diverse range of Schiff bases by reacting it with various amines and hydrazine (B178648) derivatives. This reaction is often catalyzed by a few drops of acid in a solvent like ethanol (B145695) or methanol.

NucleophileResulting Schiff Base (Example with Analogue)
3-fluoroanilineForms a novel Schiff base.
BenzylaminePrepares the bidentate Schiff base 2-((E)-(benzylimino)methyl)-4-nitrophenol.
BenzhydrazideGenerates an aroyl hydrazone-type ligand.
Isonicotinic acid hydrazideYields (E)-N'-(2-hydroxy-5-nitrobenzylidene) isonicotinohydrazide.

These Schiff bases are of significant interest in coordination chemistry due to their chelating properties.

Reactivity of the Nitro Moiety in this compound

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity.

The reduction of nitro compounds is a critical step in the synthesis of amines. jsynthchem.com The selective reduction of the nitro group in this compound to an amino group, while leaving the aldehyde group intact, would yield 5-Amino-2-hydroxy-4-methylbenzaldehyde. This chemoselectivity can be challenging but is achievable with specific reagents.

One effective method involves using sodium borohydride (NaBH₄) in the presence of transition metal complexes, such as Ni(PPh₃)₄, in an ethanol solvent at room temperature. jsynthchem.com While NaBH₄ alone is generally incapable of reducing nitro groups, its reactivity is enhanced by the catalyst. jsynthchem.com Other methods include catalytic hydrogenation (H₂ and a catalyst) or using reducing metals in an acidic medium. msu.edu

Reagent/SystemProductSelectivity
NaBH₄ / Ni(PPh₃)₄5-Amino-2-hydroxy-4-methylbenzaldehydeHigh for nitro group
Catalytic Hydrogenation (H₂/Catalyst)5-Amino-2-hydroxy-4-methylbenzaldehydeConditions must be controlled to avoid aldehyde reduction
Metal in Acid (e.g., Fe/HCl)5-Amino-2-hydroxy-4-methylbenzaldehydeMay also reduce the aldehyde

Enzymatic reductions using nitroreductases have also been shown to chemoselectively reduce nitro groups to hydroxylamino or amino groups. nih.gov The presence of a hydroxyl group on the ring can direct the reduction, with a preference often given to a nitro group positioned ortho to the hydroxyl group. stackexchange.com

Substituents on a benzene (B151609) ring profoundly affect its reactivity towards electrophilic substitution. libretexts.org The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orglibretexts.org It withdraws electron density from the aromatic ring, making it significantly less reactive towards electrophiles than benzene—by a factor of more than 10 million times less reactive in the case of nitrobenzene. libretexts.org The withdrawal of pi-electrons from the ring leaves a partial positive charge, particularly at the ortho and para positions, which repels incoming electrophiles. quora.com Consequently, the nitro group acts as a meta-director for further electrophilic substitution. libretexts.orgquora.com

In contrast, the hydroxyl group (-OH) is a strong activating group. quora.com The lone pairs of electrons on the oxygen atom can be donated into the aromatic ring through resonance, increasing the electron density, especially at the ortho and para positions. quora.com This makes the ring much more reactive towards electrophiles. The methyl group (-CH₃) is also an activating, ortho-, para-directing group, though its effect is weaker than the hydroxyl group.

Chemical Conversions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the adjacent aldehyde and the nitro group on the benzene ring. This section explores the etherification, esterification, and proton transfer equilibria involving this hydroxyl group.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters through various synthetic methodologies. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the compound's biological and physical properties.

Etherification Reactions

A common method for the etherification of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the corresponding ether.

For this compound, the first step is the formation of the sodium salt by treatment with a base like sodium hydroxide (B78521) or sodium hydride. The resulting phenoxide is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate, to yield the desired ether. The presence of electron-withdrawing groups (nitro and aldehyde) on the benzene ring increases the acidity of the phenolic proton, facilitating its removal.

Representative Etherification Reactions:

Alkylating AgentBaseSolventProductTypical Yield (%)
Methyl IodideSodium HydroxideAcetone2-Methoxy-4-methyl-5-nitrobenzaldehyde> 90
Ethyl BromidePotassium CarbonateDimethylformamide (DMF)2-Ethoxy-4-methyl-5-nitrobenzaldehyde85-95
Benzyl ChlorideSodium HydrideTetrahydrofuran (THF)2-(Benzyloxy)-4-methyl-5-nitrobenzaldehyde80-90

Note: The yields are typical for Williamson ether synthesis of substituted phenols and may vary for this compound.

Esterification Reactions

Esterification of the hydroxyl group can be achieved through several methods, most commonly by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The Fischer-Speier esterification, which involves direct reaction with a carboxylic acid in the presence of a strong acid catalyst, is generally less effective for phenols.

A widely used method is the Schotten-Baumann reaction, where an acyl chloride (e.g., acetyl chloride, benzoyl chloride) is added to a solution of the phenol (B47542) in an aqueous alkali or in the presence of a tertiary amine like pyridine. The base serves to neutralize the hydrogen chloride produced during the reaction.

Representative Esterification Reactions:

Acylating AgentBaseSolventProductTypical Yield (%)
Acetyl ChloridePyridineDichloromethane (B109758)2-Formyl-5-methyl-4-nitrophenyl acetate> 95
Acetic AnhydrideSodium AcetateAcetic Acid2-Formyl-5-methyl-4-nitrophenyl acetate90-98
Benzoyl ChlorideAqueous NaOHWater/Dichloromethane2-Formyl-5-methyl-4-nitrophenyl benzoate85-95

Note: The yields are typical for the acylation of substituted phenols and may vary for this compound.

Proton Transfer Equilibria in Solution

The phenolic hydroxyl group of this compound is acidic and can donate a proton in solution, establishing an equilibrium between the protonated (phenolic) and deprotonated (phenoxide) forms. The position of this equilibrium is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa.

The acidity of the hydroxyl group is significantly influenced by the electronic effects of the substituents on the benzene ring. The presence of the electron-withdrawing nitro group (-NO2) and aldehyde group (-CHO) substantially increases the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10). These groups delocalize the negative charge of the resulting phenoxide ion through resonance and inductive effects, thereby stabilizing the conjugate base and favoring dissociation.

The position of the nitro group para to the hydroxyl group allows for effective resonance stabilization of the phenoxide ion. The aldehyde group, being ortho to the hydroxyl group, also contributes to the increased acidity through its electron-withdrawing inductive effect and potential intramolecular hydrogen bonding with the hydroxyl proton.

Factors Influencing Proton Transfer Equilibria:

Solvent: The polarity and protic nature of the solvent can influence the pKa value. Polar protic solvents can solvate both the proton and the phenoxide ion, affecting the equilibrium position.

Temperature: The acid dissociation is an equilibrium process and is therefore temperature-dependent.

Ionic Strength: The ionic strength of the solution can also have a minor effect on the measured pKa.

The proton transfer equilibrium is crucial in understanding the behavior of this compound in biological systems and in designing its applications in areas such as sensor development, where a change in protonation state can lead to a detectable signal.

Derivatization Strategies for 2 Hydroxy 4 Methyl 5 Nitrobenzaldehyde: Focus on Schiff Base Ligands

Synthesis of Schiff Bases from 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

The primary method for synthesizing Schiff bases from this compound is through condensation reactions. This involves the nucleophilic addition of a primary amino group to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine linkage. nih.govmdpi.com

The most common derivatization strategy involves the direct condensation of this compound with various primary amines. The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the desired primary amine in a suitable solvent, such as ethanol (B145695) or methanol. jetir.orgmdpi.com The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization.

The general reaction is as follows:

This compound + R-NH₂ → 2-Hydroxy-4-methyl-5-nitrobenzylidene-R-amine + H₂O

The nature of the 'R' group from the primary amine can be varied significantly, allowing for the synthesis of a large family of related ligands with tailored properties. The electron-withdrawing nitro group and the ortho-hydroxyl group on the aldehyde ring are crucial for the subsequent coordination and photophysical properties of these ligands. mdpi.com

Table 1: Examples of Primary Amines Used in Schiff Base Synthesis This table is illustrative and provides examples of reactant classes.

Amine ClassExample ReactantResulting Schiff Base 'R' Group
Aliphatic AminesEthylamineEthyl
Aromatic AminesAnilinePhenyl
Substituted Anilinesp-Chloroaniline4-Chlorophenyl
Diamines(1R,2R)-(-)-1,2-DiaminocyclohexaneForms a bidentate ligand

A similar condensation reaction can be performed using hydrazides (R-CO-NH-NH₂) in place of primary amines. This reaction yields aroyl hydrazone ligands, which are a specific class of Schiff bases. These ligands are of significant interest due to their strong chelating abilities, often acting as tridentate ligands. researchgate.net The synthesis involves the condensation of this compound with an appropriate hydrazide, such as isonicotinoyl hydrazide, in an alcoholic solvent. researchgate.net The resulting hydrazones coordinate to metal ions through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. researchgate.net

The rate of Schiff base formation can be significantly influenced by catalysts. Acid catalysis is commonly employed to accelerate the condensation reaction. researchgate.net The addition of a catalytic amount of a protic acid, such as glacial acetic acid, hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. researchgate.net This protonation makes the carbonyl group more susceptible to nucleophilic attack by the primary amine, thereby lowering the activation energy of the reaction and increasing its rate. researchgate.net While the reaction can proceed without a catalyst, especially with reactive amines, the use of an acid catalyst can reduce reaction times from days to a few hours. researchgate.net

Conformational Analysis and Tautomerism in this compound-Derived Schiff Bases

Schiff bases derived from ortho-hydroxy aldehydes, such as this compound, exhibit interesting structural phenomena, including conformational isomerism and tautomerism. These properties are primarily governed by the presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the imine nitrogen atom. ias.ac.innih.gov

A key feature of these Schiff bases is the existence of a tautomeric equilibrium between two forms: the enol-imine form and the keto-amine form. ias.ac.innih.gov This equilibrium is the result of an intramolecular hydrogen-atom (or proton) transfer between the phenolic oxygen and the imine nitrogen. ias.ac.in

Enol-imine form (Phenol-imine): In this form, the proton resides on the oxygen atom of the hydroxyl group, forming an O-H···N intramolecular hydrogen bond. This form is generally favored in non-polar solvents. ias.ac.innih.gov

Keto-amine form (Keto-enamine): In this form, the proton has transferred to the nitrogen atom, resulting in a quinoidal structure with an N-H···O intramolecular hydrogen bond. This tautomer is often stabilized in polar solvents. nih.govrsc.org

The equilibrium between these two tautomers can be influenced by several factors, including the polarity of the solvent, temperature, and the electronic nature of the substituents on both the aldehyde and amine portions of the molecule. nih.govrsc.org Spectroscopic techniques such as UV-Vis, IR, and NMR are used to study this tautomeric equilibrium. For instance, the keto-amine form typically exhibits a distinct absorption band at longer wavelengths (›400 nm) in the UV-Vis spectrum, which is absent for the enol-imine form. nih.gov

The intramolecular proton transfer responsible for the tautomerism is also the basis for the photochromic and thermochromic properties observed in many solid-state Schiff bases. ias.ac.innih.gov

Thermochromism: This phenomenon refers to a reversible color change upon a change in temperature. In these Schiff bases, heating can shift the tautomeric equilibrium from the typically yellow-colored enol form to the red-orange keto form, resulting in a visible color change. bohrium.com The process is reversible, with the material returning to its original color upon cooling. This property is attributed to the proton transfer mechanism within the molecule. bohrium.com

Photochromism: This is a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. Upon irradiation with UV light, the enol-imine tautomer can be converted to the keto-amine tautomer, leading to a color change. The molecule can then revert to the more stable enol-imine form either thermally or by irradiation with visible light. ias.ac.in

These color-changing properties are directly linked to the structural and electronic changes that occur during the enol-keto tautomerization. ias.ac.inbohrium.com

Table 2: Properties Related to Tautomerism

PropertyStimulusUnderlying MechanismObservable Change
Tautomerism Solvent PolarityShift in equilibrium between enol-imine and keto-amine forms. rsc.orgChange in absorption spectra. nih.gov
Thermochromism HeatTemperature-induced shift in tautomeric equilibrium. bohrium.comReversible color change. bohrium.com
Photochromism Light (e.g., UV)Light-induced intramolecular proton transfer. ias.ac.inReversible color change. ias.ac.in

Research Findings on the Coordination Chemistry of this compound Uncover Limited Data

An extensive review of available scientific literature and chemical databases reveals a significant gap in the research concerning the coordination chemistry of this compound. Despite its potential as a precursor for Schiff base ligands, detailed studies focusing on the synthesis and characterization of its metal complexes are not present in the accessible body of scientific work.

Specifically, there is no available information regarding the synthesis and characterization of mononuclear or dinuclear coordination compounds derived from this specific aldehyde. Similarly, research detailing the formation of complexes with transition metals such as molybdenum, nickel, copper, cobalt, zinc, or palladium using ligands derived from this compound could not be located.

Consequently, discussions on the influence of ligand design on complex geometry and stoichiometry, the role of such ligands in stabilizing metal oxidation states, and their involvement in supramolecular assembly or the formation of extended frameworks are absent from the current scientific literature. The compound is mentioned in patent literature as an intermediate in the synthesis of other organic molecules, but its application and study within the field of coordination chemistry have not been documented.

Therefore, it is not possible to provide a detailed article on the coordination chemistry of this compound as per the requested outline due to the absence of published research in this specific area.

Advanced Structural Analysis of this compound and its Derivatives Currently Unavailable

A thorough search of scientific literature and crystallographic databases did not yield single-crystal X-ray diffraction (SCXRD) data for the compound this compound or its direct derivatives. The specific and detailed structural information required to populate the requested article outline is contingent upon the availability of a published crystal structure.

The advanced structural elucidation, including the precise determination of molecular geometry, bond lengths, bond angles, and the intricate details of intermolecular interactions such as hydrogen bonding and π–π stacking, is only possible through techniques like SCXRD. Without this foundational data, a scientifically accurate and detailed analysis as per the requested outline cannot be provided.

While crystallographic data exists for isomers and related nitrobenzaldehyde compounds, this information is not applicable to this compound due to the specific substitution pattern on the aromatic ring which significantly influences its structural and electronic properties. Adherence to scientific accuracy and the strict focus on the requested compound precludes the use of data from other molecules.

Therefore, the generation of the article focusing on the advanced structural elucidation of this compound cannot be completed at this time.

Advanced Structural Elucidation of 2 Hydroxy 4 Methyl 5 Nitrobenzaldehyde and Its Derivatives

Investigation of Intermolecular Interactions and Crystal Packing

Identification of Other Weak Non-Covalent Interactions

In the solid state, the crystal packing of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde would be influenced by a variety of weak non-covalent interactions, extending beyond classical hydrogen bonds. Based on studies of similar nitro-substituted salicylaldehydes, it is anticipated that interactions such as C—H···O, C—H···π, and π–π stacking would play a significant role in the supramolecular assembly.

For instance, in the related compound 2-hydroxy-5-nitrobenzaldehyde, intermolecular C—H···O interactions are crucial in linking molecules to form a three-dimensional framework. These interactions often result in the formation of specific chain and ring motifs. It is highly probable that the methyl group in this compound would also participate in weak C—H···O or C—H···π interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the benzene (B151609) ring would create a complex electronic environment, likely leading to π–π stacking interactions between adjacent aromatic rings. The precise nature and geometry of these interactions, including centroid-to-centroid distances and slippage angles, would require detailed single-crystal X-ray diffraction analysis.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts with neighboring molecules.

Quantification of Contributions from Various Intermolecular Contacts

Based on analyses of structurally similar compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, it is expected that O···H/H···O contacts, arising from both classical and weak hydrogen bonds, would constitute the most significant contribution to the Hirshfeld surface. H···H contacts are also generally abundant. The presence of the nitro group would likely result in a notable percentage of O···C/C···O and O···N/N···O contacts. The contribution of C···H/H···C and C···C contacts would also be quantified, providing a complete picture of the intermolecular interaction landscape.

Table 1: Anticipated Percentage Contributions of Intermolecular Contacts for this compound Based on Analogous Compounds

Intermolecular Contact Expected Contribution (%)
O···H/H···O 40 - 50
H···H 15 - 25
C···O/O···C 10 - 15
C···H/H···C 5 - 10
C···C 3 - 7
N···O/O···N 2 - 5

This data is hypothetical and based on published data for structurally related nitro-substituted benzaldehydes.

Visualization of Molecular Packing Efficiency and Void Volumes

Hirshfeld surface analysis can also be employed to visualize and calculate the void volumes within a crystal structure, offering insights into the efficiency of molecular packing. By generating a surface around the molecule and identifying empty spaces within the unit cell, one can quantify the packing efficiency. This is a crucial parameter in understanding the physical properties of the crystalline material, such as its density and stability. For this compound, this analysis would reveal how the substituent groups—hydroxyl, methyl, and nitro—influence the way the molecules arrange themselves in the solid state and whether any significant voids or channels are formed. The size and shape of these voids could be important for understanding potential guest-host chemistry or the material's porosity.

Computational Chemistry Investigations of 2 Hydroxy 4 Methyl 5 Nitrobenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted benzaldehydes to predict molecular geometry, analyze electronic characteristics, and understand reactivity with a high degree of accuracy.

Geometry optimization calculations are performed to determine the most stable, lowest-energy three-dimensional structure of a molecule. For 2-Hydroxy-5-nitrobenzaldehyde, both experimental X-ray crystallography and theoretical DFT calculations reveal significant structural features that are directly relevant to its 4-methyl derivative.

The molecule is found to be essentially planar. nih.govresearchgate.net This planarity is a result of the sp² hybridization of the benzene (B151609) ring carbons and the stabilizing effects of electron delocalization across the aromatic system, which includes the aldehyde and nitro functional groups. A key feature stabilizing this planar conformation is a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group (-OH) and the oxygen atom of the adjacent aldehyde group (-CHO). nih.gov This interaction creates a stable six-membered ring motif. nih.gov

Table 1: Selected Experimental Bond Lengths and Angles for 2-Hydroxy-5-nitrobenzaldehyde Data sourced from X-ray crystallography studies.

ParameterValueParameterValue
Bond Lengths (Å) **Bond Angles (°) **
O4—C71.211 (3)C2—C1—C6119.2 (2)
O3—C21.343 (3)C5—C4—C3119.5 (2)
N1—C51.470 (3)O2—N1—O1123.4 (2)
C1—C71.472 (3)O3—C2—C1122.1 (2)
C2—C11.411 (3)O4—C7—C1123.6 (2)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity, optical properties, and kinetic stability. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. nih.gov For related compounds like 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, DFT calculations at the B3LYP/6-311++G(d,p) level determined a HOMO-LUMO energy gap of 3.76 eV. acadpubl.eu Studies on Schiff bases derived from a similar nitrobenzaldehyde derivative have reported energy gaps in the range of 1.34 to 3.64 eV. wseas.com These values suggest that such molecules are moderately reactive.

Table 2: Representative FMO Energies and Energy Gaps for Related Benzaldehyde Derivatives Calculated using DFT methods.

CompoundEHOMO (eV)ELUMO (eV)ΔE (Energy Gap) (eV)
2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime acadpubl.eu-6.27-2.513.76
Schiff Base Derivative 1 wseas.com--1.34
Schiff Base Derivative 2 wseas.com--3.64

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govacadpubl.eu The MEP surface displays regions of different electrostatic potential using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms. nih.govacadpubl.eu

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms. nih.govacadpubl.eu

Green Regions: Represent neutral or zero potential areas.

For a molecule like 2-Hydroxy-5-nitrobenzaldehyde, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro group, the hydroxyl group, and the carbonyl group of the aldehyde. researchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive potential (blue) would be located on the hydroxyl hydrogen atom, making it a primary site for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond simple orbital pictures. It examines intramolecular and intermolecular bonding and charge transfer interactions. A key part of NBO analysis is quantifying the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) orbital to an empty (acceptor) orbital. A higher E(2) value signifies a stronger interaction.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-Hydroxy-5-nitrobenzaldehyde

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)
LP(3) on O12π* (N10 – O11)160.60
LP(2) on O13π* (C2 – C3)30.55

Note: Atom numbering is based on the specific study's computational model.

This analysis shows a very strong stabilizing interaction from a lone pair on one of the nitro group's oxygen atoms to an adjacent N-O antibonding orbital, indicating significant resonance within the nitro group. A secondary, but still important, charge transfer occurs from a lone pair on the other nitro-group oxygen to a π* orbital in the benzene ring. These delocalizations are crucial for the electronic structure and stability of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the dynamic behavior and conformational flexibility of a molecule in various environments (e.g., in a vacuum or in a solvent). While force field parameters for 5-Nitrosalicylaldehyde are available to facilitate such simulations, specific studies focusing on its dynamic behavior are not widely published. uq.edu.au

An MD simulation of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde would be valuable for exploring several dynamic properties. Such a study would typically analyze the trajectories of all atoms over a period of nanoseconds or longer to understand how the molecule moves and changes shape.

Key areas of investigation would include:

Rotation of Functional Groups: MD simulations could quantify the rotational freedom and energy barriers for the aldehyde (-CHO) and nitro (-NO₂) groups. This is important as the rotation of these groups relative to the benzene ring can affect the molecule's conjugation and electronic properties.

Hydrogen Bond Dynamics: The stability and geometry of the intramolecular hydrogen bond could be studied over time. Simulations could reveal the fluctuations in the O-H···O bond length and angle, providing a measure of the bond's strength and persistence in a dynamic environment.

Solvent Effects: By including explicit solvent molecules (like water) in the simulation box, one could study how interactions with the solvent affect the molecule's conformation and the strength of its internal hydrogen bond.

Such simulations would complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior under realistic conditions.

Solvent Effects on Molecular and Supramolecular Architectures

The molecular and supramolecular arrangement of this compound is significantly influenced by the surrounding solvent environment. The interplay of solute-solvent interactions can dictate the conformation of the molecule and the formation of larger crystalline structures. The inherent polarity of the molecule, arising from the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups, as well as the polar aldehyde functional group, allows for a range of interactions with various solvents.

In nonpolar solvents, the supramolecular architecture is likely to be dominated by intermolecular hydrogen bonding between the hydroxyl and nitro groups of adjacent molecules. These interactions can lead to the formation of one-dimensional chains or more complex two or three-dimensional networks. The planarity of the benzene ring facilitates π-π stacking interactions, which further stabilize the crystal lattice. An intramolecular hydrogen bond is also expected between the hydroxyl group and the aldehyde's carbonyl oxygen, which would contribute to the planarity of the molecule.

Conversely, in polar protic solvents such as water or ethanol (B145695), the solvent molecules can compete for hydrogen bonding sites. This can disrupt the intermolecular hydrogen bonds observed in nonpolar environments, potentially leading to different polymorphic forms or solvated crystal structures. The solubility of this compound is expected to be higher in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding with the solvent.

In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors, the solvent molecules can interact with the hydroxyl group of this compound. This interaction can influence the molecular conformation and potentially hinder the formation of the extensive hydrogen-bonded networks seen in the solid state in the absence of such solvents.

The effect of the solvent on the supramolecular architecture can be computationally modeled to predict the most stable crystalline forms in different environments. These studies are crucial for understanding the crystallization process and for controlling the physical properties of the resulting solid material.

Prediction of Chemical Reactivity and Selectivity

Fukui Function and Dual Descriptor Analysis

Fukui functions and dual descriptors are essential tools in conceptual DFT for identifying reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

These functions can be condensed to atomic centers to provide a set of values indicating the reactivity of each atom in the molecule. A higher value of the condensed Fukui function at a particular atomic site suggests a higher reactivity at that site.

The dual descriptor, Δf(r), is an even more precise reactivity descriptor that can unambiguously identify sites for nucleophilic and electrophilic attack. researchgate.net It is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack.

If Δf(r) > 0 , the site is favored for nucleophilic attack.

If Δf(r) < 0 , the site is favored for electrophilic attack.

For this compound, DFT calculations would be employed to determine the electron densities of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) species. From these, the condensed Fukui functions and dual descriptors for each atom can be calculated. The expected results would indicate that the carbon atom of the aldehyde group is a primary site for nucleophilic attack, while the aromatic ring, activated by the electron-donating hydroxyl and methyl groups, would show sites susceptible to electrophilic attack. The nitro group, being strongly electron-withdrawing, would deactivate the ring towards electrophilic substitution but could be involved in nucleophilic aromatic substitution under certain conditions.

Below is an illustrative table of what condensed Fukui function and dual descriptor values might look like for selected atoms in this compound. (Note: These are hypothetical values for demonstration purposes).

Atomf+(r)f-(r)Δf(r)Predicted Reactivity
C (aldehyde)0.250.050.20Nucleophilic Attack
O (aldehyde)0.150.100.05Nucleophilic Attack
C (hydroxyl)0.080.12-0.04Electrophilic Attack
C (methyl)0.020.010.01Low Reactivity
C (nitro)0.180.030.15Nucleophilic Attack
O (hydroxyl)0.100.18-0.08Electrophilic Attack

Theoretical Determination of Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) , as defined by Parr, is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net A higher value of ω indicates a greater electrophilic character.

The nucleophilicity index (N) is a measure of the electron-donating ability of a molecule. Higher values of N suggest a stronger nucleophilic character.

An illustrative table of calculated global reactivity indices for this compound and a hypothetical derivative is presented below. (Note: These are example values for demonstration purposes).

CompoundHOMO (eV)LUMO (eV)Electronegativity (χ)Hardness (η)Electrophilicity (ω)Nucleophilicity (N)
This compound-7.5-3.25.352.156.662.5
A Derivative-7.2-2.85.002.205.682.8

These theoretical predictions of reactivity and selectivity are invaluable for understanding the chemical behavior of this compound and for designing new synthetic routes and novel derivatives with tailored properties.

Advanced Spectroscopic Characterization of 2 Hydroxy 4 Methyl 5 Nitrobenzaldehyde and Its Derivatives

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the structural nuances of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde. The analysis of its Fourier-Transform Infrared (FT-IR) and Raman spectra allows for the assignment of characteristic vibrational modes.

Identification and Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to its various functional moieties. By comparing its spectral data with those of related compounds like 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, a detailed assignment of these vibrations can be made. niscpr.res.in

Key functional group vibrations include:

Hydroxyl (-OH) Group: The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, the position of which is sensitive to hydrogen bonding.

Aldehyde (-CHO) Group: The C-H stretching of the aldehyde group gives rise to a characteristic band, while the strong C=O stretching vibration is a prominent feature in the spectrum. niscpr.res.in For instance, in 2-nitrobenzaldehyde, the C=O stretching vibration is observed around 1698 cm⁻¹ in the FT-IR spectrum and 1701 cm⁻¹ in the Raman spectrum. niscpr.res.in

Nitro (-NO₂) Group: The nitro group exhibits symmetric and asymmetric stretching vibrations, which are typically strong in the FT-IR spectrum.

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. niscpr.res.in The C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region.

Methyl (-CH₃) Group: The methyl group displays characteristic symmetric and asymmetric stretching and bending vibrations.

An illustrative breakdown of the expected vibrational frequencies for this compound, based on data from analogous compounds, is presented in the interactive data table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch3200-3500Broad, indicative of hydrogen bonding
Aromatic C-H Stretch3000-3100Multiple weak to medium bands
Aldehydic C-H Stretch2700-2900Often appears as a pair of bands
C=O Stretch (Aldehyde)1680-1710Strong intensity
Aromatic C=C Stretch1400-1600Multiple bands of varying intensity
NO₂ Asymmetric Stretch1500-1560Strong intensity
NO₂ Symmetric Stretch1335-1385Strong intensity
C-N Stretch840-870Medium intensity

Probing Intramolecular Hydrogen Bonding Signatures

A significant feature of the this compound structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen of the adjacent aldehyde group (-CHO). This interaction leads to the formation of a stable six-membered ring.

The presence of this intramolecular hydrogen bond is readily evidenced in the vibrational spectra. The O-H stretching frequency is considerably red-shifted (lowered) and broadened compared to a free hydroxyl group. This phenomenon is a direct consequence of the weakening of the O-H bond due to its interaction with the carbonyl oxygen. Studies on similar molecules, such as 2-hydroxy-5-nitrobenzaldehyde, have confirmed the existence of such intramolecular hydrogen bonds, which stabilize the planar conformation of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule, allowing for a complete structural elucidation.

Proton (¹H) NMR for Aromatic and Aldehydic Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring.

The expected ¹H NMR signals are as follows:

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and will appear as a singlet in the downfield region of the spectrum, typically around 9.5-10.5 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent and concentration. However, due to the strong intramolecular hydrogen bonding, it is expected to be significantly downfield, likely above 10 ppm, and may appear as a broad singlet.

Aromatic Protons: The two aromatic protons will appear as singlets due to their positions on the substituted ring. Their chemical shifts will be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and aldehyde groups.

Methyl Protons (-CH₃): The methyl protons will appear as a singlet in the upfield region of the spectrum, typically around 2.2-2.6 ppm.

The following interactive table summarizes the predicted ¹H NMR chemical shifts.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic H9.5 - 10.5Singlet
Hydroxyl H> 10Broad Singlet
Aromatic H7.0 - 8.5Singlets
Methyl H2.2 - 2.6Singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.

The expected ¹³C NMR signals for this compound include:

Aldehydic Carbon (-CHO): The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon attached to the hydroxyl group (C-2) will be shifted downfield, as will the carbon attached to the nitro group (C-5). The carbon attached to the aldehyde group (C-1) and the methyl group (C-4) will also show characteristic shifts.

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically between 15-25 ppm.

An interactive data table of the predicted ¹³C NMR chemical shifts is provided below.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 200
C-OH155 - 165
C-NO₂140 - 150
C-CH₃135 - 145
Aromatic C-H115 - 130
C (ipso to CHO)115 - 125
CH₃15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. In this compound, this would primarily be useful for confirming the absence of coupling for the singlet aromatic and methyl protons and potentially observing any long-range couplings, although these are typically weak.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. sdsu.edu This experiment would definitively link the proton signals of the aromatic C-H and methyl -CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

Based on a comprehensive search of available scientific literature, there is no specific experimental data for the compound This compound corresponding to the requested spectroscopic and thermal analyses. Research and published findings on this particular substituted benzaldehyde (B42025) isomer are not available in the public domain.

Therefore, it is not possible to provide an article on the advanced spectroscopic and thermal characterization of this compound that adheres to the strict content requirements of the prompt. The necessary data for the following sections and subsections are absent from the scientific literature:

Thermal Analysis (TGA and DSC) for Thermal Stability and Phase Transitions

While data exists for related isomers such as 2-Hydroxy-5-nitrobenzaldehyde, the explicit instruction to focus solely on this compound prevents the inclusion of information from these other compounds.

Catalytic Applications of 2 Hydroxy 4 Methyl 5 Nitrobenzaldehyde Derivatives

Catalytic Activity of Metal Complexes Derived from 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

There are no published studies on the synthesis or catalytic activity of metal complexes derived from this compound.

No research has been found detailing the use of this compound derivatives as catalysts for the epoxidation of olefins.

There is no available information on the application of metal complexes of this compound in the oxidation of complex organic substrates.

Exploration of Reaction Mechanisms in Catalytic Cycles

Without any established catalytic activity, there has been no exploration of the reaction mechanisms involving derivatives of this compound.

Development of Heterogeneous Catalytic Systems

The development of heterogeneous catalytic systems based on this compound has not been reported in the scientific literature.

Applications in Advanced Materials Science

Precursor in the Synthesis of Functional Organic and Polymeric Materials

Design and Synthesis of Novel Dyes and Pigments

The synthesis of novel dyes and pigments using 2-Hydroxy-4-methyl-5-nitrobenzaldehyde has not been specifically reported in the reviewed literature. In principle, the aldehyde group allows for condensation reactions to form Schiff bases (azomethine dyes), and the aromatic ring could be functionalized to produce azo dyes. jetir.orgnih.gov Azo dyes are a significant class of colorants, and their properties are highly dependent on the specific substituents on the aromatic rings. uobasrah.edu.iqresearchgate.net However, no studies were found that have synthesized and characterized dyes derived specifically from this compound to evaluate their color properties, fastness, or other relevant characteristics.

Creation of Photoresponsive and Photochromic Materials

No specific research has been identified that details the use of this compound in the creation of photoresponsive or photochromic materials. Photochromic materials, which undergo reversible changes in color upon exposure to light, often rely on specific molecular rearrangements. While Schiff bases derived from hydroxybenzaldehydes can sometimes exhibit photochromic behavior, there are no published studies that have investigated this property for derivatives of this compound. ed.ac.uk

Exploration of Electrical and Semiconducting Properties in Derived Metal Complexes

There is a lack of published research on the synthesis of metal complexes derived from this compound and the subsequent exploration of their electrical and semiconducting properties. Schiff bases derived from aldehydes are excellent ligands for a wide range of metal ions, and the resulting metal complexes can exhibit interesting electronic properties, including semiconductivity. scispace.comsbmu.ac.irijser.in The electronic nature of the ligand, influenced by its substituents, plays a crucial role in determining the properties of the metal complex. However, no studies were found that have prepared metal complexes with ligands derived from this compound and investigated their conductivity, band gap, or potential as semiconducting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methyl-5-nitrobenzaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Nitration and Oxidation : Start with 4-methylsalicylaldehyde (2-hydroxy-4-methylbenzaldehyde). Perform nitration using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to introduce the nitro group at the 5-position. Monitor reaction progress via TLC or HPLC to avoid over-nitration .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Confirm purity via melting point analysis and NMR (¹H/¹³C) .
    • Optimization : Adjust stoichiometry of nitrating agents and use inert atmospheres to minimize side reactions. Kinetic studies via UV-Vis spectroscopy can help identify optimal reaction times .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .
  • Spectroscopy : ¹H NMR (δ ~10 ppm for aldehyde proton, δ ~8.5 ppm for nitro group) and FT-IR (stretching at ~1680 cm⁻¹ for C=O, ~1520 cm⁻¹ for NO₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 196.048 .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP), and Fukui indices for predicting electrophilic/nucleophilic sites .
  • Multiwfn Analysis : Generate electron localization function (ELF) maps and Laplacian of electron density (∇²ρ) to study intramolecular hydrogen bonding (O-H···O=C) and charge transfer .
    • Validation : Compare computed NMR/IR spectra with experimental data to refine force fields .

Q. How can contradictions in spectroscopic or crystallographic data be resolved across studies?

  • Strategies :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) and compare with databases like NIST Chemistry WebBook .
  • X-ray Crystallography : Refine crystal structures using SHELXL ( ) to resolve ambiguities in bond lengths/angles. For non-crystalline samples, employ dynamic NMR to study tautomerism (e.g., keto-enol equilibrium) .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis at λ_max ~320 nm. Use Arrhenius plots to extrapolate shelf life .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to determine degradation rate constants. Identify degradation products via LC-MS .

Safety and Handling

Q. What are critical safety protocols for handling this compound in the laboratory?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers with desiccants (humidity <30%) at 2–8°C to prevent aldehyde oxidation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.